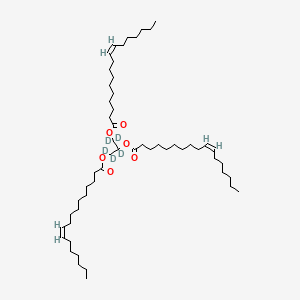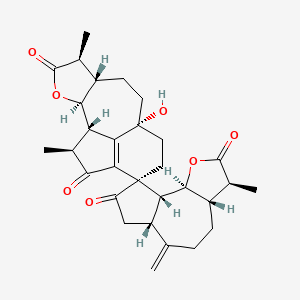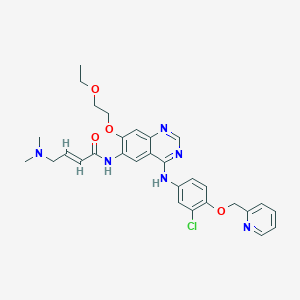
Egfr/her2-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr/her2-IN-5 is a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play crucial roles in cell proliferation, survival, and differentiation. Overexpression or mutation of these receptors is often associated with various cancers, including breast and gastric cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/her2-IN-5 involves multiple steps, typically starting with the preparation of a heterocyclic core, followed by the introduction of functional groups that enhance its inhibitory activity. Common synthetic routes include:
Formation of the heterocyclic core: This step often involves cyclization reactions under acidic or basic conditions.
Functional group modifications: Introduction of specific substituents to enhance binding affinity and selectivity towards EGFR and HER2.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch reactors: For controlled synthesis and scalability.
Purification processes: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Egfr/her2-IN-5 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Using reducing agents to modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including dimethyl sulfoxide (DMSO), methanol, or acetonitrile, depending on the reaction type.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity .
Applications De Recherche Scientifique
Egfr/her2-IN-5 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study the inhibition mechanisms of tyrosine kinases.
Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancers overexpressing EGFR and HER2, such as breast and gastric cancers.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug discovery .
Mécanisme D'action
Egfr/her2-IN-5 exerts its effects by binding to the tyrosine kinase domains of EGFR and HER2, inhibiting their phosphorylation and subsequent activation. This blockade prevents the downstream signaling pathways that promote cell proliferation and survival. The primary molecular targets include the ATP-binding sites of these receptors, leading to the inhibition of their kinase activity .
Comparaison Avec Des Composés Similaires
Egfr/her2-IN-5 is compared with other dual inhibitors such as afatinib and lapatinib. While all these compounds target both EGFR and HER2, this compound is unique in its specific binding affinity and selectivity, which may result in different efficacy and side effect profiles. Similar compounds include:
Afatinib: A dual inhibitor with a broader spectrum of activity but potentially higher toxicity.
Lapatinib: Another dual inhibitor with a different binding mechanism and clinical application
This compound stands out due to its unique chemical structure and specific inhibitory properties, making it a valuable compound in cancer research and therapy .
Propriétés
Formule moléculaire |
C30H33ClN6O4 |
|---|---|
Poids moléculaire |
577.1 g/mol |
Nom IUPAC |
(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-(2-ethoxyethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C30H33ClN6O4/c1-4-39-14-15-40-28-18-25-23(17-26(28)36-29(38)9-7-13-37(2)3)30(34-20-33-25)35-21-10-11-27(24(31)16-21)41-19-22-8-5-6-12-32-22/h5-12,16-18,20H,4,13-15,19H2,1-3H3,(H,36,38)(H,33,34,35)/b9-7+ |
Clé InChI |
XPZGTHUXSPUGHN-VQHVLOKHSA-N |
SMILES isomérique |
CCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)NC(=O)/C=C/CN(C)C |
SMILES canonique |
CCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)NC(=O)C=CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


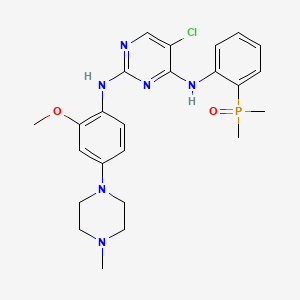
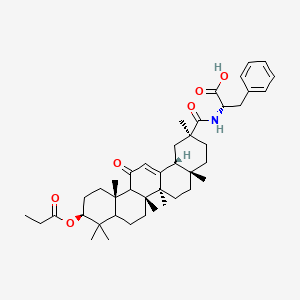
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)

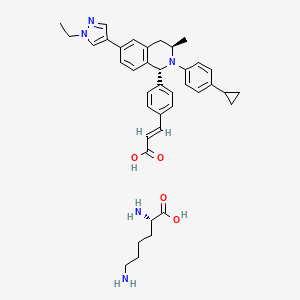
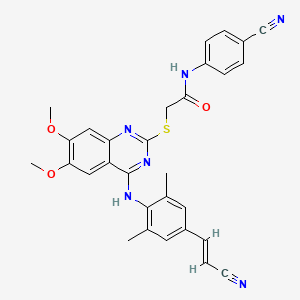
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
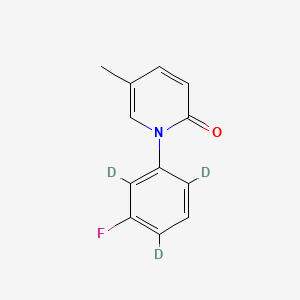
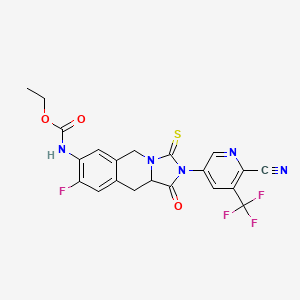
![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
